8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure with a benzyloxy group at the 8-position and a carboxylic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone.
Introduction of the benzyloxy group: This step involves the nucleophilic substitution of a suitable benzyloxy precursor onto the imidazo[1,2-a]pyridine core.
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be used under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the imidazo[1,2-a]pyridine core .
Scientific Research Applications
8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied .
Comparison with Similar Compounds
Similar Compounds
8-aminoimidazo[1,2-a]pyridine: This compound has an amino group at the 8-position instead of a benzyloxy group.
8-hydroxyimidazo[1,2-a]pyridine: This compound features a hydroxy group at the 8-position.
2-carboxyimidazo[1,2-a]pyridine: This compound has a carboxylic acid group at the 2-position but lacks the benzyloxy group.
Uniqueness
8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid is unique due to the presence of both the benzyloxy and carboxylic acid groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
904805-29-4 |
---|---|
Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.3 |
Purity |
95 |
Origin of Product |
United States |
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